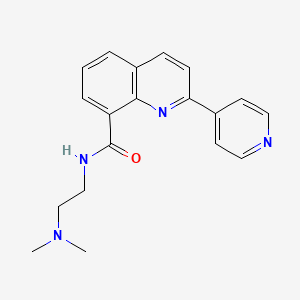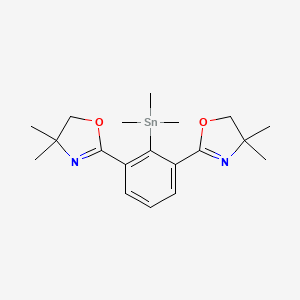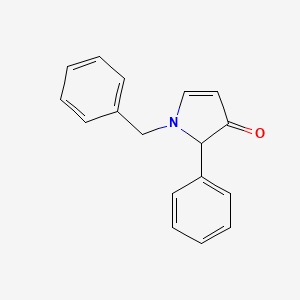
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide is a complex organic compound that features a quinoline core, a pyridine ring, and a dimethylaminoethyl side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: This step might involve coupling reactions such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.
Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
科学的研究の応用
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide could have various applications in scientific research:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a fluorescent probe.
Medicine: Possible applications in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide would depend on its specific biological target. Generally, such compounds might interact with DNA, proteins, or enzymes, altering their function. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, which are known for their antimalarial activity.
Pyridine Derivatives: Compounds such as nicotinamide or pyridoxine, which have various biological roles.
Uniqueness
N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide’s uniqueness lies in its combined structure, which might confer specific biological activities or chemical properties not found in simpler analogs.
特性
CAS番号 |
107027-15-6 |
|---|---|
分子式 |
C19H20N4O |
分子量 |
320.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-pyridin-4-ylquinoline-8-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-23(2)13-12-21-19(24)16-5-3-4-15-6-7-17(22-18(15)16)14-8-10-20-11-9-14/h3-11H,12-13H2,1-2H3,(H,21,24) |
InChIキー |
CVJJKNLEWZRKFT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1N=C(C=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)


![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)


